molecular formula C26H32N4O3S B294576 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294576
M. Wt: 480.6 g/mol
InChI Key: HYYACICUFNCNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DT-TTD is a heterocyclic compound that contains both triazole and thiadiazole rings, which are known to have potent biological activities.

Mechanism of Action

6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activities by binding to specific target proteins and modulating their activity. For example, 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Similarly, 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. By inhibiting this enzyme, 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can reduce the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have anti-inflammatory activity, which can be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the synthesis of 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods for 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could increase its availability for research purposes. Another area of interest is the identification of specific target proteins that are modulated by 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could provide insights into its mechanism of action. Finally, further studies are needed to determine the safety and efficacy of 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in animal models and humans, which could pave the way for its use in clinical settings.

Synthesis Methods

6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a one-pot reaction involving the condensation of 3,4,5-trimethoxyaniline, 3,5-ditert-butylbenzaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is typically around 60%.

Scientific Research Applications

6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 6-(3,5-Ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the pathogenesis of these diseases.

properties

Molecular Formula

C26H32N4O3S

Molecular Weight

480.6 g/mol

IUPAC Name

6-(3,5-ditert-butylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C26H32N4O3S/c1-25(2,3)17-10-16(11-18(14-17)26(4,5)6)23-29-30-22(27-28-24(30)34-23)15-12-19(31-7)21(33-9)20(13-15)32-8/h10-14H,1-9H3

InChI Key

HYYACICUFNCNGN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC)C(C)(C)C

Origin of Product

United States

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